5-Ethyl-2-hydroxy-benzenesulfonamide
Description
5-Ethyl-2-hydroxy-benzenesulfonamide (CAS Ref: 10-F478147) is a sulfonamide derivative characterized by an ethyl substituent at the 5-position and a hydroxyl group at the 2-position of the benzene ring. Sulfonamides are widely studied for their pharmacological applications, including antimicrobial and enzyme-inhibitory properties. Despite its structural relevance, commercial availability of this compound is currently discontinued, limiting direct experimental data .
Properties
IUPAC Name |
5-ethyl-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-4-7(10)8(5-6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVFTYTLFNOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 5-Ethyl-2-hydroxy-benzenesulfonamide include derivatives with variations in substituents (e.g., chloro, methoxy, or amino groups) and backbone modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Sulfonamides
Physicochemical Properties
- Hydrogen Bonding : The 2-hydroxy group enables strong hydrogen bonding, similar to the 5-chloro-2-hydroxy motif in Schiff base sulfonamides, which form stable crystal lattices .
- Thermal Stability: Melting points of analogs vary significantly. For example, 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide melts at 441 K, while 5-Ethyl-2-hydroxy-benzenesulfonamide’s thermal properties remain uncharacterized .
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